1,4-Dioxepan-6-amine
Overview
Description
1,4-Dioxepan-6-amine is a cyclic amine with a six-membered ring structure. It has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .
Scientific Research Applications
1,4-Dioxepan-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of Doxepin are the central nervous system’s biogenic amine reuptake, specifically norepinephrine and serotonin at synaptic nerve terminals .
Mode of Action
Doxepin increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane .
Biochemical Pathways
The affected pathways involve serotonin and norepinephrine reuptake inhibition, which leads to an increase in the synaptic concentration of these neurotransmitters. This can result in downstream effects such as mood elevation in cases of depression .
Pharmacokinetics
Doxepin is metabolized in the liver via CYP2C19 and 2D6, and its metabolites include N-desmethyldoxepin, which is active. It is excreted in the urine, with less than 3% as unchanged drug or N-desmethyldoxepin .
Result of Action
The molecular and cellular effects of Doxepin’s action include an increase in the synaptic concentration of serotonin and norepinephrine, which can lead to mood elevation in cases of depression .
Action Environment
The action, efficacy, and stability of Doxepin can be influenced by various environmental factors, including the patient’s overall health, presence of other medications, and genetic factors affecting drug metabolism .
Safety and Hazards
Future Directions
The future directions for research on “1,4-Dioxepan-6-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore potential applications of this compound in various fields .
Biochemical Analysis
Biochemical Properties
1,4-Dioxepan-6-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters. The interaction of this compound with these enzymes can influence the breakdown and synthesis of neurotransmitters, thereby affecting various biochemical pathways .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This compound has been observed to affect gene expression related to neurotransmitter synthesis and degradation, thereby altering cellular metabolism and function . Additionally, this compound can induce oxidative stress in certain cell types, leading to changes in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor of enzymes such as MAO and COMT, leading to altered enzyme activity and changes in neurotransmitter levels. The inhibition of these enzymes by this compound can result in increased levels of neurotransmitters, which can have downstream effects on gene expression and cellular signaling pathways . Additionally, this compound can form covalent bonds with certain proteins, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter levels and improve cognitive function in animal models of neurological disorders . At high doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound exhibits beneficial effects at certain concentrations but becomes harmful at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism. This compound interacts with enzymes such as MAO and COMT, which play key roles in the breakdown and synthesis of neurotransmitters . The presence of this compound can alter metabolic flux and affect the levels of various metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters that facilitate its uptake into cells, where it can accumulate and exert its biochemical effects . The distribution of this compound within tissues can vary, with higher concentrations observed in regions with active neurotransmitter metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is often localized to organelles involved in neurotransmitter synthesis and degradation, such as the endoplasmic reticulum and mitochondria . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepan-6-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepan with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group into other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted amines or other derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A cyclic ether with a similar ring structure but lacks the amine group.
1,4-Dioxepane: Another cyclic ether with a similar ring structure but different functional groups.
1,4-Dioxepan-2-amine: A structural isomer with the amine group located at a different position on the ring.
Uniqueness
1,4-Dioxepan-6-amine is unique due to the specific position of the amine group on the six-membered ring. This positioning influences its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,4-dioxepan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMWEUKFQJVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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